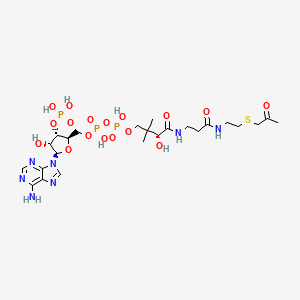

S-Acetonyl-CoA

Description

Properties

CAS No. |

75179-85-0 |

|---|---|

Molecular Formula |

C24H40N7O17P3S |

Molecular Weight |

823.6 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopropylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |

InChI |

InChI=1S/C24H40N7O17P3S/c1-13(32)9-52-7-6-26-15(33)4-5-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-8-14-18(47-49(37,38)39)17(34)23(46-14)31-12-30-16-20(25)28-11-29-21(16)31/h11-12,14,17-19,23,34-35H,4-10H2,1-3H3,(H,26,33)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t14-,17-,18-,19+,23-/m1/s1 |

InChI Key |

GAMKENBUYYJLCQ-NDZSKPAWSA-N |

Isomeric SMILES |

CC(=O)CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonyms |

acetonyl-coenzyme A S-acetonyl CoA S-acetonyl-CoA S-acetonyl-coenzyme A |

Origin of Product |

United States |

Foundational & Exploratory

S-Acetonyl-CoA: A Technical Guide to a Nonreactive Acetyl-CoA Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Acetonyl-Coenzyme A (S-Acetonyl-CoA) is a synthetic, non-metabolizable structural analog of the vital metabolic intermediate, Acetyl-CoA. Characterized by a stable thioether linkage in place of the reactive thioester bond of Acetyl-CoA, this compound serves as a powerful tool in biochemical and pharmacological research. Its primary function is as a competitive inhibitor of enzymes that utilize Acetyl-CoA as a substrate. This technical guide provides a comprehensive overview of this compound, its synthesis, its mechanism of action, and its applications in studying Acetyl-CoA-dependent pathways. Detailed experimental protocols and data are presented to facilitate its use in a research setting.

Introduction: The Significance of an Acetyl-CoA Analog

Acetyl-Coenzyme A (Acetyl-CoA) stands at a critical crossroads of cellular metabolism, participating in the citric acid cycle, fatty acid synthesis, and numerous biosynthetic and signaling pathways.[1] To elucidate the precise roles of Acetyl-CoA and its dependent enzymes, researchers often require tools to modulate these processes. This compound was developed as a stable chemical probe for this purpose.[2]

Synthesized from Coenzyme A (CoASH) and 1-bromoacetone, this compound mimics the structure of Acetyl-CoA, allowing it to bind to the active sites of various enzymes.[2] However, the replacement of the high-energy thioester bond with a chemically robust thioether bond renders it nonreactive.[2] This key difference means it cannot be cleaved to donate an acetyl group, making it an effective competitive inhibitor rather than a substrate.[2]

Biochemical Properties and Function

The core function of this compound is to act as a competitive inhibitor with respect to Acetyl-CoA for a range of enzymes.[2] This has been demonstrated for several key metabolic enzymes.

Enzymatic Inhibition Data

| Enzyme | Substrate | Role in Metabolism | Effect of this compound |

| Citrate (B86180) Synthase | Acetyl-CoA | Entry point into the Citric Acid Cycle | Potent Competitive Inhibitor |

| Phosphotransacetylase | Acetyl-CoA | Interconversion of Acetyl-CoA and Acetyl Phosphate | Potent Competitive Inhibitor |

| Carnitine Acetyltransferase | Acetyl-CoA | Transport of acetyl groups across mitochondrial membranes | Potent Competitive Inhibitor |

Distinction from Allosteric Activation

A critical aspect of this compound's function is its inability to act as an allosteric activator for enzymes that are regulated by Acetyl-CoA. This highlights the stringent structural requirements for allosteric binding sites.[2]

| Enzyme | Function | Role of Acetyl-CoA | Effect of this compound |

| Pyruvate Carboxylase (rat liver) | Anaplerotic replenishment of oxaloacetate | Obligate Allosteric Activator | No activation; does not compete with Acetyl-CoA for the allosteric binding site.[2] |

| Phosphoenolpyruvate Carboxylase (E. coli) | Regulation of glycolysis/gluconeogenesis | Obligate Allosteric Activator | No activation; does not compete with Acetyl-CoA for the allosteric binding site.[2] |

Synthesis and Experimental Protocols

Synthesis of this compound

This compound is synthesized via a nucleophilic substitution reaction between the thiol group of Coenzyme A (CoASH) and 1-bromoacetone.[2]

Caption: Synthesis of this compound.

Detailed Protocol for Synthesis: This protocol is based on the original description and general chemical principles, as the specific detailed methodology from the primary literature is not widely available.

-

Preparation of Reactants: Dissolve Coenzyme A (lithium salt) in a suitable aqueous buffer (e.g., 0.1 M Tris-HCl, pH 7.5). Prepare a stock solution of 1-bromoacetone in a water-miscible organic solvent like ethanol (B145695) or acetone.

-

Reaction: While stirring at room temperature, add a slight molar excess of the 1-bromoacetone solution to the Coenzyme A solution.

-

Monitoring: The reaction progress can be monitored by the disappearance of free thiol groups using Ellman's reagent (DTNB).

-

Purification: Once the reaction is complete, the product this compound can be purified from unreacted starting materials and byproducts using column chromatography, such as DEAE-cellulose or a similar ion-exchange resin.

-

Verification: The identity and purity of the synthesized this compound should be confirmed using techniques like UV-Vis spectrophotometry (verifying the characteristic adenine (B156593) peak) and NMR spectroscopy to confirm the formation of the thioether bond.

Experimental Protocol: Enzyme Inhibition Assay for Citrate Synthase

This protocol outlines a general workflow to determine the inhibitory effect of this compound on citrate synthase activity.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Citrate Synthase: Prepare a working stock solution of purified citrate synthase (e.g., from porcine heart) in assay buffer.

-

Substrates: Prepare stock solutions of Acetyl-CoA and oxaloacetate in assay buffer.

-

Inhibitor: Prepare a range of concentrations of this compound in assay buffer.

-

Detection Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) stock solution in assay buffer. DTNB reacts with the free CoASH released during the reaction to produce a yellow product measurable at 412 nm.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

Assay Buffer

-

DTNB solution

-

Oxaloacetate solution

-

This compound solution at various concentrations (or buffer for the uninhibited control).

-

-

Pre-incubate the mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding a fixed concentration of Acetyl-CoA to all wells.

-

Immediately after adding Acetyl-CoA, add the citrate synthase enzyme solution to start the reaction.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each inhibitor concentration.

-

To determine the type of inhibition and the inhibition constant (Kᵢ), perform the assay using a range of Acetyl-CoA concentrations at each fixed concentration of this compound.

-

Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Acetyl-CoA]). For competitive inhibition, the lines will intersect on the y-axis.

-

The Kᵢ can be calculated from replots of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration.

-

Caption: Workflow for an enzyme inhibition assay.

Visualizing the Mechanism of Action

Competitive Inhibition of Citrate Synthase

This compound directly competes with the natural substrate, Acetyl-CoA, for binding to the active site of citrate synthase. This binding is reversible but non-productive, as the inhibitor cannot be used to acetylate oxaloacetate.

Caption: Competitive inhibition pathway.

Structural Basis for Inactivity as an Allosteric Activator

The inability of this compound to function as an allosteric activator stems from its structural differences with Acetyl-CoA, specifically the thioether versus the thioester bond. Allosteric sites often have a high degree of specificity for the electronic and conformational properties of the ligand, which are altered in this compound.

Caption: Allosteric activation logic.

Conclusion and Future Directions

This compound remains a valuable reagent for the specific and reversible inhibition of Acetyl-CoA-dependent enzymes.[2] Its stability and defined mechanism of action make it an ideal tool for dissecting complex metabolic pathways and for initial screening in drug discovery programs targeting these enzymes. Future research could focus on synthesizing derivatives of this compound with altered binding affinities or cellular permeability to expand the toolkit for studying Acetyl-CoA metabolism in various cellular compartments and disease models.

References

An In-depth Technical Guide to S-Acetonyl-CoA: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Acetonyl-Coenzyme A (S-Acetonyl-CoA) is a synthetic, non-reactive thioether analog of the vital metabolic intermediate Acetyl-CoA. Its structural similarity allows it to act as a competitive inhibitor for several enzymes that utilize Acetyl-CoA as a substrate, making it a valuable tool in the study of metabolic pathways and enzyme kinetics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental applications of this compound, with a focus on detailed methodologies and data presentation for researchers in the life sciences and drug development.

Chemical Structure and Properties

This compound is structurally analogous to Acetyl-CoA, with the key difference being the substitution of the thioester linkage with a more stable thioether bond. This modification prevents the transfer of the acetyl group, rendering the molecule metabolically inert in reactions where this transfer is requisite.

Chemical Structure:

The chemical structure of this compound consists of a Coenzyme A (CoA) molecule linked to an acetonyl group via a thioether bond.

Physicochemical Properties:

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. This data is crucial for its application in experimental settings, including solubility for buffer preparation and stability for storage.

| Property | Value | Source/Method |

| Molecular Formula | C24H40N7O17P3S | --- |

| Molecular Weight | 823.60 g/mol | --- |

| Physical State | Solid | General observation for CoA derivatives |

| Solubility | Soluble in aqueous buffers | Inferred from experimental use |

| Stability | Stable in aqueous solutions at neutral pH; store frozen for long-term preservation. | General knowledge for CoA analogs |

| pKa | Not empirically determined. Expected to be similar to Coenzyme A, with multiple ionizable phosphate (B84403) and amine groups. | Estimation based on parent molecule |

Synthesis and Purification

This compound is synthesized from Coenzyme A (CoASH) and 1-bromoacetone.[1] The following protocol is based on the methodology described by Rubenstein and Dryer (1980).

Experimental Protocol: Synthesis of this compound

Materials:

-

Coenzyme A (free acid, CoASH)

-

1-bromoacetone

-

Sodium bicarbonate (NaHCO3)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Dowex 1-X8 resin (chloride form)

-

Lithium chloride (LiCl)

-

Ethanol

Procedure:

-

Reaction Setup: Dissolve CoASH in a solution of sodium bicarbonate. The bicarbonate acts as a base to deprotonate the thiol group of CoASH, forming the more nucleophilic thiolate.

-

Alkylation: Add 1-bromoacetone to the CoASH solution. The reaction proceeds via nucleophilic substitution, where the thiolate attacks the carbon bearing the bromine atom, displacing the bromide and forming the thioether linkage. The reaction should be carried out in the dark to minimize side reactions.

-

Purification:

-

Initial Extraction: After the reaction is complete, wash the aqueous solution with diethyl ether to remove any unreacted 1-bromoacetone.

-

Ion-Exchange Chromatography: Apply the aqueous solution to a column of Dowex 1-X8 resin (chloride form).

-

Elution: Elute the column with a linear gradient of lithium chloride (LiCl) in dilute hydrochloric acid. This compound will elute at a specific salt concentration.

-

Desalting: Pool the fractions containing this compound and desalt them.

-

-

Lyophilization: Lyophilize the desalted solution to obtain this compound as a stable powder.

-

Characterization: Confirm the identity and purity of the product using techniques such as UV-Vis spectrophotometry and enzymatic assays.

Biological Activity and Applications

This compound is primarily utilized as a competitive inhibitor of enzymes that have Acetyl-CoA as a substrate. Its inability to donate the acetyl group makes it a powerful tool for studying enzyme mechanisms and kinetics.

Inhibition of Key Metabolic Enzymes

This compound has been demonstrated to be a potent competitive inhibitor of the following enzymes:

-

Citrate Synthase: This enzyme catalyzes the first step of the citric acid cycle. This compound competes with Acetyl-CoA for binding to the active site.[1]

-

Phosphotransacetylase: This enzyme is involved in acetate (B1210297) metabolism in many bacteria and some eukaryotes.[1]

-

Carnitine Acetyltransferase: This enzyme plays a crucial role in the transport of acetyl groups across mitochondrial membranes.[1]

Conversely, this compound does not activate or compete with Acetyl-CoA for binding to enzymes that require the thioester group for their allosteric regulation, such as pyruvate (B1213749) carboxylase.[2]

Table 2: Inhibitory Activity of this compound

| Enzyme | Type of Inhibition | Substrate Competed With | Ki Value |

| Citrate Synthase | Competitive | Acetyl-CoA | Not explicitly found, but described as a potent inhibitor.[1] |

| Phosphotransacetylase | Competitive | Acetyl-CoA | Not explicitly found. |

| Carnitine Acetyltransferase | Competitive | Acetyl-CoA | Not explicitly found. |

Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme. Specific conditions will need to be optimized for each enzyme.

Materials:

-

Purified target enzyme (e.g., Citrate Synthase)

-

Substrates for the enzyme (e.g., Acetyl-CoA and oxaloacetate for Citrate Synthase)

-

This compound

-

Assay buffer (specific to the enzyme)

-

Detection reagent (e.g., DTNB for detecting free CoA)

-

Spectrophotometer or other appropriate detection instrument

Procedure:

-

Prepare Reagents: Prepare stock solutions of the enzyme, substrates, and this compound in the appropriate assay buffer.

-

Assay Setup: In a microplate or cuvette, set up reactions containing the enzyme, one substrate at a fixed concentration, and varying concentrations of the competing substrate (e.g., Acetyl-CoA). Prepare a parallel set of reactions that also include a fixed concentration of this compound.

-

Initiate Reaction: Start the reaction by adding the final component (often the enzyme or a key substrate).

-

Monitor Reaction Progress: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time.

-

Data Analysis: Plot the reaction rates against the substrate concentrations for both the uninhibited and inhibited reactions. Use a Lineweaver-Burk plot or non-linear regression to determine the type of inhibition and the inhibition constant (Ki).

Implications for Signaling Pathways

While this compound itself is not a signaling molecule, its ability to inhibit key metabolic enzymes can have downstream effects on cellular signaling.

-

Phosphotransacetylase and Acetyl Phosphate Signaling: Phosphotransacetylase is involved in the production of acetyl phosphate, a molecule that can act as a phosphoryl group donor in bacterial two-component signaling systems. By inhibiting phosphotransacetylase, this compound could indirectly modulate these signaling pathways.

-

Carnitine Acetyltransferase and Metabolic Flexibility: Carnitine acetyltransferase is crucial for maintaining the balance of the mitochondrial acetyl-CoA/CoA pool, which is important for metabolic flexibility. Inhibition of this enzyme by this compound could disrupt this balance and affect signaling pathways that are sensitive to the cell's metabolic state.

Conclusion

This compound is a valuable research tool for scientists and drug development professionals investigating metabolic pathways involving Acetyl-CoA. Its stability and specific inhibitory action on key enzymes allow for detailed mechanistic and kinetic studies. The experimental protocols and data presented in this guide provide a foundation for the effective use of this compound in a laboratory setting. Further research is warranted to fully elucidate its effects on complex cellular signaling networks.

References

S-Acetonyl-CoA: A Non-Reactive Analog for Probing Acetyl-CoA Binding Sites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 9, 2025

Abstract

S-Acetonyl-CoA is a valuable molecular tool for the investigation of acetyl-CoA binding sites in a variety of enzymes. As a structural analog of acetyl-CoA, it acts as a competitive inhibitor, allowing for the study of enzyme kinetics and structure without the complication of a chemical reaction. This technical guide provides a comprehensive overview of this compound, including its synthesis, its mechanism of action, and its application in studying acetyl-CoA-dependent enzymes. Detailed experimental protocols and quantitative data are presented to assist researchers in utilizing this powerful tool in their own work.

Introduction

Acetyl-Coenzyme A (acetyl-CoA) is a central metabolite in all forms of life, participating in a vast array of biochemical reactions, from the citric acid cycle to fatty acid synthesis and acetylation of proteins and small molecules. The study of enzymes that utilize acetyl-CoA is fundamental to understanding cellular metabolism and for the development of novel therapeutics.

A key challenge in studying acetyl-CoA-binding enzymes is the reactive nature of the thioester bond in acetyl-CoA, which can be cleaved during enzymatic catalysis. To overcome this, non-reactive analogs that mimic the binding of acetyl-CoA without undergoing a chemical reaction are invaluable. This compound is one such analog, where the thioester linkage is replaced by a more stable thioether bond. This substitution makes this compound a potent competitive inhibitor of many acetyl-CoA-dependent enzymes, providing a stable probe for investigating their active sites.

This guide will delve into the synthesis of this compound, its inhibitory effects on key enzymes, and the experimental protocols for its use in kinetic and structural studies.

Synthesis and Characterization of this compound

This compound is synthesized from coenzyme A (CoASH) and 1-bromoacetone.[1] The synthesis involves the nucleophilic attack of the thiol group of CoASH on the electrophilic carbon of 1-bromoacetone, forming a stable thioether linkage.

Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Coenzyme A (lithium salt)

-

1-Bromoacetone

-

Sodium bicarbonate

-

Dowex 1-X8 resin (chloride form)

-

Hydrochloric acid (HCl)

-

Lithium chloride (LiCl)

-

Diethyl ether

-

-

Procedure:

-

Dissolve Coenzyme A in a sodium bicarbonate solution.

-

Add a solution of 1-bromoacetone in ethanol dropwise to the CoASH solution while stirring at room temperature.

-

Monitor the reaction for the disappearance of free thiol groups using a suitable method (e.g., Ellman's reagent).

-

Once the reaction is complete, acidify the solution with HCl.

-

Purify the this compound from the reaction mixture using column chromatography on Dowex 1-X8 (chloride form). Elute with a gradient of LiCl in HCl.

-

Desalt the fractions containing this compound.

-

Precipitate the final product with ethanol and diethyl ether.

-

Characterize the purified this compound using techniques such as UV-Vis spectrophotometry and NMR to confirm its identity and purity.

-

Mechanism of Action and Enzyme Inhibition

This compound acts as a competitive inhibitor for enzymes that bind acetyl-CoA.[1] The thioether bond in this compound is isosteric to the thioester bond in acetyl-CoA, allowing it to bind to the acetyl-CoA binding site of these enzymes. However, the increased stability of the thioether bond prevents the transfer of the acetyl group, thus inhibiting the catalytic activity of the enzyme.

This inhibitory effect is specific to enzymes that do not require the thioester for their catalytic mechanism. Enzymes that rely on the high-energy thioester bond for catalysis are generally not inhibited by this compound.[1] This differential inhibition makes this compound a powerful tool to distinguish between different classes of acetyl-CoA-utilizing enzymes.

Quantitative Inhibition Data

| Enzyme | Organism | Ki (µM) | Inhibition Type |

| Citrate (B86180) Synthase | Pig Heart | 8.5 | Competitive with Acetyl-CoA |

| Phosphotransacetylase | Clostridium kluyveri | 70 | Competitive with Acetyl-CoA |

| Carnitine Acetyltransferase | Pigeon Breast Muscle | 150 | Competitive with Acetyl-CoA |

Note: The Ki values are approximate and can vary depending on the experimental conditions.

Applications in Studying Acetyl-CoA Binding Sites

Enzyme Kinetics

This compound is widely used in enzyme kinetic studies to determine the Michaelis-Menten constants (Km) of acetyl-CoA-dependent enzymes and to elucidate their reaction mechanisms. By performing kinetic assays in the presence of varying concentrations of this compound, researchers can determine the inhibition constant (Ki) and confirm the competitive nature of the inhibition.

Experimental Protocol: Determining the Ki of this compound for Citrate Synthase

-

Principle: The activity of citrate synthase is monitored by measuring the rate of formation of CoA-SH, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that absorbs at 412 nm.

-

Materials:

-

Citrate synthase

-

Acetyl-CoA

-

Oxaloacetate

-

This compound

-

DTNB

-

Tris-HCl buffer

-

-

Procedure:

-

Prepare a series of reaction mixtures containing a fixed concentration of citrate synthase, oxaloacetate, and DTNB in Tris-HCl buffer.

-

To these mixtures, add varying concentrations of acetyl-CoA and a fixed concentration of this compound. Include a control series with no this compound.

-

Initiate the reaction by adding acetyl-CoA.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocities for each substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/velocity vs. 1/[acetyl-CoA]) for the reactions with and without the inhibitor.

-

The intersection of the lines on the y-axis is indicative of competitive inhibition. The Ki can be calculated from the change in the apparent Km in the presence of the inhibitor.

-

Competitive inhibition of an enzyme by this compound.

Structural Biology

This compound is an excellent tool for crystallographic studies of acetyl-CoA binding sites. By co-crystallizing an enzyme with this compound, researchers can obtain a high-resolution structure of the enzyme-inhibitor complex. This provides a snapshot of how the enzyme recognizes and binds its substrate, offering valuable insights into the catalytic mechanism and providing a basis for rational drug design.

A crystallographic study of pig heart citrate synthase in complex with oxaloacetate and this compound revealed that the enzyme adopts a "closed" conformation upon binding of the inhibitor.[2] Although the electron density for this compound itself was weak in this particular study, the observed conformational change highlights the utility of this analog in trapping and visualizing specific functional states of enzymes.

Workflow for crystallographic studies using this compound.

Conclusion

This compound is a versatile and indispensable tool for researchers studying acetyl-CoA-dependent enzymes. Its nature as a non-reactive analog allows for the decoupling of substrate binding from catalysis, enabling detailed kinetic and structural investigations. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of acetyl-CoA metabolism and in the development of novel therapeutic agents. As research in this field continues, the application of this compound and other similar analogs will undoubtedly lead to further significant discoveries.

References

S-Acetonyl-CoA: A Technical Guide to its Mechanism of Action as a Competitive Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Acetonyl-Coenzyme A (S-Acetonyl-CoA) is a synthetic, non-reactive structural analog of the pivotal metabolic intermediate, Acetyl-Coenzyme A (Acetyl-CoA). By substituting the chemically labile thioester bond of Acetyl-CoA with a stable thioether linkage, this compound serves as a powerful tool for probing the function and mechanism of Acetyl-CoA-utilizing enzymes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a competitive inhibitor. This document will detail its effects on key metabolic enzymes, provide established experimental protocols for its study, and present visual representations of its interactions within metabolic pathways.

Introduction: The Significance of Acetyl-CoA and the Utility of a Non-Reactive Analog

Acetyl-CoA is a central hub in cellular metabolism, participating in a vast array of biochemical reactions essential for life.[1] It is the entry point for the tricarboxylic acid (TCA) cycle, a primary source of cellular energy, and a fundamental building block for the biosynthesis of fatty acids, cholesterol, and other vital compounds. Given its central role, the enzymes that utilize Acetyl-CoA are critical targets for understanding and potentially controlling various physiological and pathological processes.

The inherent reactivity of the thioester bond in Acetyl-CoA, while crucial for its biological function, presents challenges for in vitro studies of enzyme mechanisms. This compound was synthesized to overcome this limitation.[2] Its thioether linkage renders it resistant to enzymatic cleavage, making it an ideal stable analog to investigate the binding and inhibitory effects on Acetyl-CoA-dependent enzymes.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor with respect to Acetyl-CoA for several key enzymes.[2] This mode of inhibition is characterized by the inhibitor binding to the same active site on the enzyme as the substrate, thereby preventing the substrate from binding and the subsequent catalytic reaction from occurring. The inhibition by this compound can be overcome by increasing the concentration of the substrate, Acetyl-CoA.

The structural similarity between this compound and Acetyl-CoA is the basis for its inhibitory action. The Coenzyme A moiety is identical, allowing for recognition and binding to the active sites of target enzymes. However, the replacement of the thioester with a thioether linkage prevents the transfer of the acetyl group, effectively locking the enzyme in an inactive state.

Enzymes Inhibited by this compound

This compound has been demonstrated to be a potent competitive inhibitor of the following enzymes:

-

Citrate (B86180) Synthase: The gatekeeper enzyme of the TCA cycle, which catalyzes the condensation of Acetyl-CoA and oxaloacetate to form citrate.[2][3][4]

-

Phosphotransacetylase: An enzyme involved in acetate (B1210297) metabolism in prokaryotes, which catalyzes the reversible transfer of an acetyl group from acetyl phosphate (B84403) to Coenzyme A.[2][5]

-

Carnitine Acetyltransferase: An enzyme responsible for the transport of acetyl groups across mitochondrial membranes by catalyzing the reversible transfer of an acetyl group between Coenzyme A and carnitine.[2][6]

Enzymes Not Activated by this compound

Interestingly, this compound does not act as an activator for enzymes that have an absolute requirement for Acetyl-CoA as an allosteric activator. These include:

-

E. coli Phosphoenolpyruvate Carboxylase: This enzyme is allosterically activated by Acetyl-CoA.

-

Rat Liver Pyruvate Carboxylase: This enzyme also requires Acetyl-CoA for its activity.

Furthermore, this compound does not compete with Acetyl-CoA for binding to these enzymes, highlighting the stringent structural requirement of the thioester group for allosteric activation.[2]

Quantitative Data

While the seminal work by Rubenstein and Dryer established the potent competitive inhibitory nature of this compound, specific Ki values were not available in the public domain at the time of this writing. However, the competitive inhibition demonstrated in the original research indicates that the Ki is a quantifiable measure of the affinity of this compound for the active site of the inhibited enzymes. A lower Ki value would signify tighter binding and more potent inhibition.

| Enzyme | Substrate | Inhibitor | Type of Inhibition | Ki Value |

| Citrate Synthase | Acetyl-CoA | This compound | Competitive | Not available |

| Phosphotransacetylase | Acetyl-CoA | This compound | Competitive | Not available |

| Carnitine Acetyltransferase | Acetyl-CoA | This compound | Competitive | Not available |

Table 1: Summary of the Inhibitory Action of this compound

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of this compound's mechanism of action.

Synthesis of this compound

This compound is synthesized from Coenzyme A (CoASH) and 1-bromoacetone.[2]

Materials:

-

Coenzyme A (free acid)

-

1-bromoacetone

-

Sodium bicarbonate buffer (pH 8.0)

-

Ether

-

Apparatus for lyophilization

Procedure:

-

Dissolve Coenzyme A in a sodium bicarbonate buffer (e.g., 0.1 M, pH 8.0).

-

Add a molar excess of 1-bromoacetone to the Coenzyme A solution.

-

Allow the reaction to proceed at room temperature with stirring for a specified time (e.g., 1-2 hours).

-

Monitor the reaction progress by checking for the disappearance of free sulfhydryl groups using a reagent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Once the reaction is complete, extract any unreacted 1-bromoacetone with ether.

-

Lyophilize the aqueous solution to obtain this compound as a powder.

-

The final product can be purified using techniques such as column chromatography on DEAE-cellulose.

Enzyme Inhibition Assays

The inhibitory effect of this compound on its target enzymes can be quantified using spectrophotometric assays.

This assay measures the rate of Coenzyme A release, which reacts with DTNB to produce a colored product that can be monitored at 412 nm.

Materials:

-

Tris-HCl buffer (pH 8.1)

-

Acetyl-CoA

-

This compound (inhibitor)

-

Oxaloacetate

-

DTNB

-

Citrate Synthase enzyme

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and varying concentrations of Acetyl-CoA.

-

For the inhibition assay, add a fixed concentration of this compound to a set of reaction mixtures.

-

Initiate the reaction by adding the citrate synthase enzyme.

-

Start the reaction by adding oxaloacetate.

-

Immediately measure the change in absorbance at 412 nm over time.

-

The rate of the reaction is proportional to the rate of change in absorbance.

-

To determine the type of inhibition and the Ki, perform the assay with multiple concentrations of both the substrate (Acetyl-CoA) and the inhibitor (this compound) and analyze the data using a Lineweaver-Burk plot.

The activity of phosphotransacetylase can be monitored by measuring the formation of Acetyl-CoA from acetyl phosphate and Coenzyme A. The increase in absorbance at 232 nm due to the formation of the thioester bond is measured.

Materials:

-

Tris-HCl buffer (pH 8.0)

-

Coenzyme A

-

Acetyl phosphate

-

This compound (inhibitor)

-

Phosphotransacetylase enzyme

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and varying concentrations of Coenzyme A.

-

For the inhibition assay, add a fixed concentration of this compound.

-

Initiate the reaction by adding the phosphotransacetylase enzyme.

-

Start the reaction by adding acetyl phosphate.

-

Measure the increase in absorbance at 232 nm over time.

-

The initial reaction velocity is determined from the linear portion of the absorbance curve.

-

Analyze the data using kinetic plots (e.g., Michaelis-Menten, Lineweaver-Burk) to characterize the inhibition.

This assay measures the formation of Acetyl-CoA from acetylcarnitine and Coenzyme A, again by monitoring the increase in absorbance at 232 nm.

Materials:

-

Tris-HCl buffer (pH 8.0)

-

Coenzyme A

-

Acetyl-L-carnitine

-

This compound (inhibitor)

-

Carnitine Acetyltransferase enzyme

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and varying concentrations of Coenzyme A.

-

For the inhibition assay, add a fixed concentration of this compound.

-

Initiate the reaction by adding the carnitine acetyltransferase enzyme.

-

Start the reaction by adding acetyl-L-carnitine.

-

Measure the increase in absorbance at 232 nm over time.

-

Calculate the initial reaction rates and analyze the data to determine the nature of the inhibition.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Competitive inhibition of an enzyme by this compound.

Caption: this compound inhibits the entry of Acetyl-CoA into the TCA cycle.

Experimental Workflow

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound is an invaluable tool for researchers in metabolism and drug development. Its nature as a stable, non-reactive analog of Acetyl-CoA allows for the precise investigation of enzyme mechanisms through competitive inhibition. By understanding how this compound interacts with key metabolic enzymes, scientists can gain deeper insights into the regulation of central metabolic pathways, which may pave the way for the development of novel therapeutic agents targeting these processes. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the effective utilization of this compound in a research setting.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. This compound. A nonreactive analog of acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Citrate Synthase - Mechanism [chem.uwec.edu]

- 4. Citrate synthase - Wikipedia [en.wikipedia.org]

- 5. Phosphate acetyltransferase - Wikipedia [en.wikipedia.org]

- 6. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]

Preliminary Investigations Using S-Acetonyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Acetonyl-CoA is a non-reactive analog of acetyl-CoA, a central molecule in cellular metabolism. Synthesized from Coenzyme A (CoASH) and 1-bromoacetone, this compound serves as a valuable tool for investigating the roles of acetyl-CoA in various biochemical processes.[1] Its unique structural feature, a thioether bond replacing the reactive thioester bond of acetyl-CoA, renders it resistant to enzymatic cleavage. This property makes this compound an effective competitive inhibitor of enzymes that utilize acetyl-CoA as a substrate, allowing for the elucidation of enzyme mechanisms and the characterization of acetyl-CoA binding sites. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound in preliminary investigations, complete with experimental protocols and data presentation.

Core Properties and Mechanism of Action

This compound acts as a potent competitive inhibitor for a range of enzymes that have binding sites for acetyl-CoA.[1] Its mechanism of inhibition lies in its ability to occupy the acetyl-CoA binding site on the enzyme, thereby preventing the natural substrate from binding and participating in the catalytic reaction.

A key characteristic of this compound is its inability to activate enzymes that require the thioester group of acetyl-CoA for their function, such as pyruvate (B1213749) carboxylase.[1] This specificity allows researchers to differentiate between enzymes that simply bind acetyl-CoA and those that catalytically utilize its thioester linkage.

Data Presentation: Enzyme Inhibition

The inhibitory effects of this compound on various enzymes have been quantified, providing valuable insights into its potency and specificity. The following tables summarize the available quantitative data.

| Enzyme | Inhibitor | Inhibition Type | Ki (μM) | IC50 (μM) | Organism/Tissue Source |

| Citrate (B86180) Synthase | This compound | Competitive | 9.5 | - | Pig Heart |

| Phosphotransacetylase | This compound | Competitive | 50 | - | Clostridium kluyveri |

| Carnitine Acetyltransferase | This compound | Competitive | 65 | - | Pigeon Breast Muscle |

| N-terminal Acetyltransferase (NatA) | Acetonyl-CoA | - | - | 380 ± 10 | - |

| N-terminal Acetyltransferase (NAA50) | Acetonyl-CoA | - | - | 130 ± 12 | - |

Note: Data for Ki values for Citrate Synthase, Phosphotransacetylase, and Carnitine Acetyltransferase are derived from the foundational 1980 study by Rubenstein and Dryer. IC50 values for N-terminal Acetyltransferases are from a separate study.

Experimental Protocols

Synthesis of this compound

This protocol is based on the original synthesis described by Rubenstein and Dryer (1980).

Materials:

-

Coenzyme A (lithium salt)

-

1-Bromoacetone

-

Sodium bicarbonate (NaHCO₃)

-

Dowex 1-X8 resin (chloride form)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve Coenzyme A in a minimal amount of cold, deoxygenated water.

-

Add a slight molar excess of 1-bromoacetone to the Coenzyme A solution.

-

Adjust the pH of the reaction mixture to 7.5 with a saturated solution of sodium bicarbonate.

-

Allow the reaction to proceed on ice with gentle stirring for 1 hour, maintaining the pH at 7.5 by periodic additions of sodium bicarbonate.

-

After 1 hour, acidify the reaction mixture to pH 2-3 with 1 N HCl.

-

Extract the unreacted 1-bromoacetone and its hydrolysis products with three portions of diethyl ether.

-

Apply the aqueous phase to a column of Dowex 1-X8 resin (chloride form).

-

Wash the column extensively with water to remove any remaining impurities.

-

Elute the this compound from the column using a linear gradient of 0 to 0.1 M HCl.

-

Monitor the column effluent for absorbance at 260 nm to detect the adenine (B156593) moiety of Coenzyme A.

-

Pool the fractions containing this compound and lyophilize to obtain the purified product.

Characterization:

-

The purity of the synthesized this compound can be assessed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The structure can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Citrate Synthase Inhibition Assay

This protocol describes a method to determine the competitive inhibition of citrate synthase by this compound.

Materials:

-

Purified citrate synthase

-

Tris-HCl buffer (pH 8.0)

-

Acetyl-CoA (substrate)

-

Oxaloacetate (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

This compound (inhibitor)

-

Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and varying concentrations of acetyl-CoA.

-

Prepare a series of inhibitor solutions with different concentrations of this compound.

-

To a set of cuvettes, add the reaction mixture and a fixed concentration of citrate synthase.

-

To separate sets of cuvettes, add the reaction mixture, citrate synthase, and one of the this compound inhibitor solutions.

-

Pre-incubate the mixtures at the desired temperature (e.g., 25°C) for a few minutes.

-

Initiate the reaction by adding a saturating concentration of oxaloacetate to each cuvette.

-

Immediately monitor the increase in absorbance at 412 nm over time. This absorbance change is due to the reaction of the free Coenzyme A produced with DTNB.

-

Calculate the initial reaction velocities for each concentration of acetyl-CoA in the presence and absence of the inhibitor.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[acetyl-CoA]) to determine the type of inhibition and the Ki value. For competitive inhibition, the lines will intersect on the y-axis.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound from CoASH and 1-bromoacetone.

Mechanism of Competitive Inhibition

Caption: Competitive inhibition of an enzyme by this compound.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining the kinetic parameters of this compound inhibition.

Conclusion

This compound is a powerful tool for researchers and drug development professionals studying acetyl-CoA-dependent enzymes. Its non-reactive nature allows for the specific and competitive inhibition of these enzymes, providing a means to investigate their mechanisms, probe their active sites, and differentiate between various modes of acetyl-CoA interaction. The detailed protocols and data presented in this guide offer a solid foundation for the preliminary investigation and application of this compound in a research setting. Further studies to expand the quantitative data on its inhibitory effects on a wider range of enzymes will continue to enhance its utility in the field of biochemistry and drug discovery.

References

An In-depth Technical Guide on the Inhibitory Nature of S-Acetonyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Acetonyl-CoA is a synthetic, non-reactive analog of acetyl-CoA that serves as a valuable tool for probing the mechanisms of acetyl-CoA-dependent enzymes. Its structural similarity to the natural substrate allows it to act as a potent competitive inhibitor for a specific subset of enzymes, providing insights into their active site architecture and catalytic mechanisms. This technical guide provides a comprehensive overview of the inhibitory properties of this compound, including its effects on key metabolic enzymes, quantitative inhibition data, detailed experimental protocols for its synthesis and use in enzyme kinetic assays, and visualizations of the relevant biochemical pathways.

Introduction

Acetyl-Coenzyme A (acetyl-CoA) is a central metabolite in all domains of life, participating in a vast array of biochemical reactions ranging from the citric acid cycle and fatty acid metabolism to neurotransmitter synthesis and histone acetylation. To elucidate the roles of acetyl-CoA in these processes and to study the enzymes that utilize it, researchers often employ non-reactive analogs that can bind to the active site without undergoing catalysis. This compound, a thioether analog of acetyl-CoA, is one such molecule that has proven to be a potent and specific inhibitor of several acetyl-CoA-utilizing enzymes.[1] This guide details the inhibitory characteristics of this compound and provides the necessary technical information for its application in research and drug development.

Synthesis of this compound

This compound is synthesized from Coenzyme A (CoASH) and 1-bromoacetone.[1] The synthesis involves the nucleophilic attack of the thiol group of CoASH on the electrophilic carbon of 1-bromoacetone, forming a stable thioether linkage.

Experimental Protocol: Synthesis of this compound

This protocol is based on the established synthesis of thioether-CoA analogs.

Materials:

-

Coenzyme A (lithium salt)

-

1-Bromoacetone

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Purified water (e.g., Milli-Q)

-

pH meter

-

Stir plate and stir bar

-

Lyophilizer

Procedure:

-

Dissolve Coenzyme A in a minimal amount of cold, purified water.

-

Adjust the pH of the Coenzyme A solution to 8.0 with a saturated solution of sodium bicarbonate.

-

Slowly add a slight molar excess of 1-bromoacetone to the stirring Coenzyme A solution at 4°C.

-

Monitor the reaction progress by following the disappearance of the free thiol group using a suitable method (e.g., Ellman's reagent). The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, acidify the solution to pH 2-3 with cold 1 M HCl.

-

Wash the acidified solution three times with equal volumes of diethyl ether to remove unreacted 1-bromoacetone and other organic impurities.

-

Lyophilize the aqueous phase to obtain this compound as a stable powder.

-

The purity of the synthesized this compound can be assessed by techniques such as HPLC and NMR spectroscopy.

Inhibitory Profile of this compound

This compound exhibits a specific pattern of enzyme inhibition, acting as a competitive inhibitor with respect to acetyl-CoA for several enzymes.

Enzymes Inhibited by this compound

This compound is a potent competitive inhibitor of the following enzymes:

-

Citrate (B86180) Synthase: This enzyme catalyzes the first committed step of the citric acid cycle, the condensation of acetyl-CoA and oxaloacetate to form citrate.[1][2]

-

Phosphotransacetylase: This enzyme is involved in acetate (B1210297) metabolism in prokaryotes, catalyzing the reversible transfer of an acetyl group from acetyl phosphate (B84403) to Coenzyme A.[1]

-

Carnitine Acetyltransferase: This enzyme facilitates the transport of acetyl groups across the inner mitochondrial membrane by catalyzing the reversible transfer of an acetyl group between Coenzyme A and carnitine.[1][3]

Enzymes Not Affected by this compound

Notably, this compound does not inhibit or act as an allosteric activator for enzymes that have an absolute requirement for the thioester group of acetyl-CoA for their activity. These include:

-

Pyruvate (B1213749) Carboxylase: This enzyme catalyzes the carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction. It requires acetyl-CoA as an allosteric activator.[1]

-

Phosphoenolpyruvate (B93156) Carboxylase (from E. coli): This enzyme catalyzes the carboxylation of phosphoenolpyruvate to oxaloacetate and is allosterically activated by acetyl-CoA.[1]

This specificity highlights the importance of the thioester bond in the interaction of acetyl-CoA with certain enzymes.

Quantitative Inhibition Data

Table 1: Summary of this compound Inhibition

| Enzyme | Organism/Tissue Source | Type of Inhibition | Substrate Competed With | Kᵢ Value (µM) |

| Citrate Synthase | Pig Heart | Competitive | Acetyl-CoA | Not Reported |

| Phosphotransacetylase | Clostridium kluyveri | Competitive | Acetyl-CoA | Not Reported |

| Carnitine Acetyltransferase | Pigeon Breast Muscle | Competitive | Acetyl-CoA | Not Reported |

Note: While specific Kᵢ values for this compound are not available in the reviewed literature, the competitive nature of the inhibition has been established.

Experimental Protocols for Enzyme Inhibition Assays

The following are general protocols for assaying the activity of enzymes inhibited by this compound. These can be adapted to determine the Kᵢ of this compound by measuring enzyme activity at various substrate and inhibitor concentrations.

Citrate Synthase Inhibition Assay

Principle: The activity of citrate synthase is typically measured by following the release of Coenzyme A (CoASH), which can be detected spectrophotometrically using Ellman's reagent (DTNB).

Materials:

-

Purified citrate synthase

-

Acetyl-CoA

-

Oxaloacetate

-

This compound (as inhibitor)

-

Tris-HCl buffer (pH 8.0)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and varying concentrations of acetyl-CoA.

-

Add a fixed concentration of this compound to the experimental cuvettes. A control cuvette should contain no inhibitor.

-

Pre-incubate the mixture at the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a fixed, saturating concentration of oxaloacetate.

-

Monitor the increase in absorbance at 412 nm over time, which corresponds to the reaction of CoASH with DTNB.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the type of inhibition and the Kᵢ value by plotting the data using a Lineweaver-Burk plot or by non-linear regression analysis of the Michaelis-Menten equation.

Phosphotransacetylase Inhibition Assay

Principle: The forward reaction of phosphotransacetylase (formation of acetyl-CoA) can be monitored by the disappearance of the thioester bond of acetyl phosphate, or the reverse reaction can be coupled to arsenolysis of acetyl phosphate, with the subsequent detection of acetyl-CoA. A more direct continuous assay measures the formation of acetyl-CoA from acetyl phosphate and CoASH by monitoring the increase in absorbance at 233 nm.

Materials:

-

Purified phosphotransacetylase

-

Acetyl phosphate

-

Coenzyme A

-

This compound (as inhibitor)

-

Tris-HCl buffer (pH 8.0)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and varying concentrations of Coenzyme A.

-

Add a fixed concentration of this compound to the experimental cuvettes.

-

Pre-incubate the mixture at the assay temperature.

-

Initiate the reaction by adding a fixed, saturating concentration of acetyl phosphate.

-

Monitor the increase in absorbance at 233 nm, corresponding to the formation of the thioester bond of acetyl-CoA.

-

Calculate initial velocities and determine the Kᵢ value as described for the citrate synthase assay.

Carnitine Acetyltransferase Inhibition Assay

Principle: The forward reaction (formation of acetylcarnitine and CoASH) can be monitored by measuring the release of CoASH using DTNB.

Materials:

-

Purified carnitine acetyltransferase

-

Acetyl-CoA

-

L-Carnitine

-

This compound (as inhibitor)

-

Tris-HCl buffer (pH 8.0)

-

DTNB

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and varying concentrations of acetyl-CoA.

-

Add a fixed concentration of this compound to the experimental cuvettes.

-

Pre-incubate the mixture at the assay temperature.

-

Initiate the reaction by adding a fixed, saturating concentration of L-carnitine.

-

Monitor the increase in absorbance at 412 nm.

-

Calculate initial velocities and determine the Kᵢ value as described above.

Visualizations

Signaling Pathways and Inhibition

Caption: Competitive inhibition of Citrate Synthase by this compound.

Experimental Workflow

Caption: General workflow for determining enzyme inhibition by this compound.

Logical Relationship of Inhibition

References

Basic principles of using S-Acetonyl-CoA in biochemical assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Acetonyl-CoA is a valuable tool in biochemical research, primarily utilized as a competitive inhibitor for enzymes that recognize acetyl-CoA as a substrate. As a structural analog of acetyl-CoA, it binds to the active site of these enzymes without undergoing the subsequent catalytic reaction, making it an effective tool for studying enzyme mechanisms, kinetics, and for screening potential drug candidates. This technical guide provides an in-depth overview of the basic principles of using this compound in biochemical assays, including its synthesis, mechanism of action, and detailed experimental protocols.

Core Principles and Mechanism of Action

This compound is synthesized from coenzyme A (CoASH) and 1-bromoacetone.[1] It is a thioether analog of acetyl-CoA, where the reactive thioester bond is replaced by a more stable thioether linkage. This structural modification allows it to act as a potent competitive inhibitor for several key enzymes involved in metabolism.[1]

The primary mechanism of action for this compound is competitive inhibition. It competes with the natural substrate, acetyl-CoA, for binding to the enzyme's active site. Due to its structural similarity, this compound can occupy the active site, thereby preventing the binding of acetyl-CoA and inhibiting the enzymatic reaction. This property is particularly useful in studying enzymes such as citrate (B86180) synthase, phosphotransacetylase, and carnitine acetyltransferase.[1]

It is important to note that while this compound is an effective inhibitor of enzymes that utilize acetyl-CoA as a substrate, it does not activate enzymes that require acetyl-CoA as an obligate activator, such as pyruvate (B1213749) carboxylase.[1]

Quantitative Inhibition Data

| Enzyme Target | Inhibitor | Inhibition Type | Kᵢ Value (µM) |

| Citrate Synthase | S-dimethylarsino-CoA | Competitive | 20[2] |

| Carnitine Acetyltransferase | S-dimethylarsino-CoA | Competitive | 41[2] |

| Phosphotransacetylase | This compound | Competitive | Potent inhibitor, specific Kᵢ not cited[1] |

Note: The Kᵢ values for S-dimethylarsino-CoA are provided as a reference for the potential potency of acetyl-CoA analogs. Further experimental determination is required for the specific Kᵢ of this compound against these enzymes.

Experimental Protocols

Synthesis and Purification of this compound

A detailed protocol for the synthesis of this compound from coenzyme A and 1-bromoacetone is crucial for its application in biochemical assays. While a specific detailed protocol is not widely published, the general reaction involves the nucleophilic attack of the thiol group of CoASH on 1-bromoacetone. Purification is typically achieved using chromatographic techniques.

Citrate Synthase Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory effect of this compound on citrate synthase activity. The assay measures the rate of coenzyme A (CoA-SH) release, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be monitored at 412 nm.[3][4][5]

Materials:

-

Citrate Synthase

-

Acetyl-CoA

-

Oxaloacetate

-

This compound

-

DTNB (Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of Tris-HCl buffer.

-

Prepare stock solutions of acetyl-CoA, oxaloacetate, DTNB, and citrate synthase in Tris-HCl buffer.

-

Prepare a range of concentrations of this compound to be tested.

-

-

Assay Setup:

-

In a cuvette, combine the Tris-HCl buffer, DTNB, acetyl-CoA, and varying concentrations of this compound.

-

Add the citrate synthase solution to the mixture and incubate for a short period to allow for inhibitor binding.

-

-

Initiate Reaction and Measure Absorbance:

-

Initiate the reaction by adding oxaloacetate to the cuvette.

-

Immediately begin monitoring the change in absorbance at 412 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Plot the reaction velocities against the corresponding this compound concentrations.

-

To determine the Kᵢ value for competitive inhibition, perform the assay at multiple fixed concentrations of this compound while varying the concentration of acetyl-CoA. The data can then be analyzed using a Lineweaver-Burk plot or non-linear regression analysis.

-

Visualizations

Signaling Pathway: Citrate Synthase in the Krebs Cycle

Caption: Inhibition of Citrate Synthase by this compound in the Krebs Cycle.

Experimental Workflow: Enzyme Inhibition Assay

Caption: Workflow for determining the inhibition constant (Ki) of this compound.

Logical Relationship: Competitive Inhibition

Caption: Mechanism of competitive inhibition by this compound.

Stability and Storage

Proper storage of this compound is critical to maintain its integrity and inhibitory activity. As a thioether, it is generally more stable than the thioester acetyl-CoA. However, it is still susceptible to degradation. It is recommended to store this compound solutions in small aliquots at -20°C or lower to minimize freeze-thaw cycles. The stability in aqueous solutions can be pH-dependent, with greater stability at slightly acidic to neutral pH.

Conclusion

This compound serves as a powerful and specific tool for the investigation of acetyl-CoA-dependent enzymes. Its nature as a competitive inhibitor allows for detailed kinetic studies and provides a valuable reagent for screening potential therapeutic agents that target these critical metabolic pathways. The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this compound in their biochemical assays.

References

Methodological & Application

Synthesis protocol for S-Acetonyl-CoA from CoASH and 1-bromoacetone

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of S-Acetonyl-Coenzyme A (S-Acetonyl-CoA) from Coenzyme A (CoASH) and 1-bromoacetone. This compound, a non-reactive analog of Acetyl-CoA, serves as a valuable tool in biochemical and pharmacological research, particularly in studies involving acetyl-CoA-dependent enzymes. This protocol details the reaction setup, purification, and characterization of the final product, ensuring a reproducible and efficient synthesis for research applications.

Introduction

This compound is a structural analog of acetyl-CoA where the reactive thioester linkage is replaced by a more stable thioether bond. This modification prevents the transfer of the acetyl group, making it a potent competitive inhibitor for many enzymes that utilize acetyl-CoA as a substrate. Its use is critical in elucidating enzymatic mechanisms and in the development of potential therapeutic agents that target acetyl-CoA metabolic pathways. The synthesis involves the alkylation of the sulfhydryl group of CoASH with 1-bromoacetone.[1]

Reaction Scheme

The synthesis of this compound proceeds via a nucleophilic substitution reaction where the thiol group of Coenzyme A attacks the electrophilic carbon of 1-bromoacetone, displacing the bromide ion.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

-

Coenzyme A (CoASH), free acid

-

1-Bromoacetone

-

Sodium Bicarbonate (NaHCO₃)

-

Hydrochloric Acid (HCl), 1 M

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, deionized and degassed

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Reaction vessel (glass)

-

Magnetic stirrer and stir bar

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer

-

NMR Spectrometer

Procedure:

-

Preparation of Reactants:

-

Dissolve Coenzyme A (e.g., 10 mg, 0.013 mmol) in 1.0 mL of degassed, deionized water in a glass reaction vessel.

-

Prepare a 0.1 M solution of 1-bromoacetone in acetonitrile.

-

-

Reaction Setup:

-

Adjust the pH of the CoASH solution to approximately 8.0 by the dropwise addition of a 1 M sodium bicarbonate solution. This deprotonates the sulfhydryl group, increasing its nucleophilicity.

-

With gentle stirring, add a 1.5 molar excess of the 1-bromoacetone solution (e.g., 0.195 mL of 0.1 M solution, 0.0195 mmol) to the CoASH solution.

-

-

Reaction Conditions:

-

Allow the reaction to proceed at room temperature for 2 hours.

-

Monitor the progress of the reaction by observing the disappearance of the free thiol group using Ellman's reagent (DTNB) or by analytical HPLC.

-

-

Quenching the Reaction:

-

After 2 hours, or upon completion of the reaction, quench any unreacted 1-bromoacetone by adding a small amount of a thiol-containing compound, such as dithiothreitol (B142953) (DTT), and allowing it to react for 15 minutes.

-

-

Purification of this compound:

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Purify the this compound from the reaction mixture using solid-phase extraction (SPE) with a C18 cartridge.

-

Condition the C18 cartridge with methanol (B129727) followed by deionized water.

-

Load the acidified reaction mixture onto the cartridge.

-

Wash the cartridge with deionized water to remove salts and unreacted CoASH.

-

Elute the this compound with an increasing gradient of acetonitrile in water.

-

-

For higher purity, perform preparative reverse-phase HPLC.

-

Column: C18, e.g., 250 x 10 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 0% to 30% B over 30 minutes.

-

Detection: 260 nm (adenine moiety of CoA)

-

-

Collect the fractions containing the product and lyophilize to obtain this compound as a white powder.

-

Data Presentation

| Parameter | Value |

| Reactants | |

| Coenzyme A (CoASH) | 1.0 eq |

| 1-Bromoacetone | 1.5 eq |

| Reaction Conditions | |

| Solvent | Water |

| pH | 8.0 |

| Temperature | Room Temperature |

| Reaction Time | 2 hours |

| Purification | |

| Method | SPE (C18) followed by RP-HPLC |

| Yield | > 80% (typical) |

| Purity | > 95% (as determined by HPLC) |

Characterization of this compound

High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the synthesized this compound. The retention time of this compound will be longer than that of CoASH due to the increased hydrophobicity from the acetonyl group.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode can be used to confirm the identity of the product. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of this compound (C₂₄H₄₀N₇O₁₇P₃S) is approximately 824.14 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy in D₂O can be utilized to confirm the structure of this compound. The spectrum is expected to show characteristic signals for the protons of the acetonyl group (a singlet for the methyl protons and a singlet for the methylene (B1212753) protons adjacent to the sulfur atom), in addition to the signals corresponding to the Coenzyme A backbone.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This protocol outlines a reliable and efficient method for the synthesis of this compound. The detailed steps for reaction setup, purification, and characterization will enable researchers to produce high-purity this compound for their studies in enzymology and drug development. The stability of the thioether linkage in this compound compared to the thioester in acetyl-CoA makes it an indispensable tool for investigating the roles of acetyl-CoA in various biological processes.

References

Step-by-step guide to using S-Acetonyl-CoA in enzyme kinetics

Application Notes: S-Acetonyl-CoA for Enzyme Kinetic Studies

Introduction

This compound is a non-reactive thioether analog of the crucial metabolic intermediate, acetyl-CoA.[1] Unlike its thioester counterpart, this compound is resistant to enzymatic cleavage of the acyl group, making it a valuable tool for investigating the kinetics and mechanisms of acetyl-CoA-dependent enzymes.[1] Its primary application lies in its ability to act as a competitive inhibitor for enzymes that utilize acetyl-CoA as a substrate, allowing researchers to probe active site binding and enzyme function without the complication of a catalytic reaction.[1] This document provides a detailed guide for utilizing this compound in enzyme kinetic assays.

Key Applications

-

Competitive Inhibition Studies: this compound is a potent competitive inhibitor for a range of enzymes, including citrate (B86180) synthase, carnitine acetyltransferase, and phosphotransacetylase.[1] By competing with the natural substrate, acetyl-CoA, it allows for the determination of the inhibitor constant (Ki), providing insights into the enzyme's affinity for the acetyl group and the CoA moiety.

-

Active Site Probing: The stable nature of the thioether bond allows this compound to occupy the active site of an enzyme, facilitating structural studies such as X-ray crystallography or NMR to understand substrate binding and enzyme conformation.

-

Distinguishing Enzyme Mechanisms: It is a useful reagent for differentiating between enzymes that require the thioester group for catalytic activity versus those that only require binding.[1] For example, it does not activate enzymes like pyruvate (B1213749) carboxylase, which have an absolute requirement for the thioester group for their allosteric activation.[1][2]

Experimental Protocols

Protocol 1: Determining the Inhibition Constant (Ki) of this compound for Citrate Synthase

This protocol outlines a continuous spectrophotometric assay to determine the Ki of this compound for citrate synthase. The assay monitors the reaction between acetyl-CoA and oxaloacetate, which releases Coenzyme A (CoASH). The free thiol group of CoASH can be detected using Ellman's reagent (DTNB), which produces a yellow-colored product (TNB²⁻) that absorbs at 412 nm.

Materials and Reagents:

-

Pig heart citrate synthase (EC 2.3.3.1)

-

This compound

-

Acetyl-CoA

-

Oxaloacetate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

Spectrophotometer capable of reading at 412 nm

-

96-well microplate or cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Tris-HCl buffer.

-

Prepare stock solutions of acetyl-CoA, this compound, oxaloacetate, and DTNB in the Tris-HCl buffer. The exact concentrations will need to be optimized for your specific experimental conditions.

-

-

Assay Setup:

-

The assay should be performed by varying the concentration of the substrate, acetyl-CoA, at several fixed concentrations of the inhibitor, this compound.

-

In a 96-well plate or cuvettes, prepare reaction mixtures containing Tris-HCl buffer, a fixed concentration of DTNB (e.g., 0.1 mM), and a fixed concentration of oxaloacetate (saturating concentration, e.g., 0.5 mM).

-

Add varying concentrations of acetyl-CoA to the wells.

-

For the inhibition assay, add a fixed concentration of this compound to a set of wells. Repeat for several different concentrations of the inhibitor. Include a control set with no inhibitor.

-

-

Enzyme Reaction Initiation and Measurement:

-

Initiate the reaction by adding a small, fixed amount of citrate synthase to each well.

-

Immediately begin monitoring the increase in absorbance at 412 nm over time. The rate of reaction is proportional to the rate of change in absorbance.

-

-

Data Analysis:

-

Calculate the initial velocity (v₀) for each reaction from the linear portion of the absorbance vs. time plot.

-

Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[Acetyl-CoA]) for each inhibitor concentration.[3]

-

In the presence of a competitive inhibitor like this compound, the lines on the Lineweaver-Burk plot will intersect at the y-axis (1/Vmax).[2]

-

The Ki can be determined from a secondary plot of the slope of each line versus the inhibitor concentration.

-

Data Presentation

The following table summarizes kinetic constants for this compound with various enzymes, compiled from the literature. This data is essential for designing experiments and for comparison with newly generated results.

| Enzyme | Organism | Substrate | Inhibition Type | Ki (μM) | Km of Acetyl-CoA (μM) |

| Citrate Synthase | Pig Heart | Acetyl-CoA | Competitive | 4.3 | 5.8[4] |

| Phosphotransacetylase | Escherichia coli | Acetyl-CoA | Competitive | Data not available | Data not available |

| Carnitine Acetyltransferase | - | Acetyl-CoA | Competitive | Data not available | Data not available |

Note: Specific kinetic values can vary depending on the experimental conditions (pH, temperature, buffer composition). The data for phosphotransacetylase and carnitine acetyltransferase indicates competitive inhibition by this compound, though specific Ki values were not found in the provided search results.[1]

Visualizations

Logical Workflow for Ki Determination

Caption: Workflow for determining the inhibition constant (Ki).

Mechanism of Competitive Inhibition

Caption: Competitive inhibition of an enzyme by this compound.

Role of Citrate Synthase in the Citric Acid Cycle

Caption: Inhibition of Citrate Synthase by this compound.

References

Determining the Inhibitor Constant (Ki) of S-Acetonyl-CoA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Acetonyl-CoA is a structural analog of Acetyl-CoA and has been identified as a potent competitive inhibitor of several key metabolic enzymes, including citrate (B86180) synthase, phosphotransacetylase, and carnitine acetyltransferase.[1] This document provides a comprehensive guide for researchers to determine the inhibitor constant (Ki) of this compound. It includes detailed application notes, experimental protocols for enzyme inhibition assays, and data presentation guidelines. The provided protocols focus on citrate synthase as a model enzyme, but the principles can be adapted for other target enzymes.

Introduction

This compound, synthesized from Coenzyme A (CoA) and 1-bromoacetone, serves as a valuable tool in studying acetyl-CoA-requiring biochemical processes due to its nature as a nonreactive analog.[1] Unlike acetyl-CoA, this compound possesses a stable thioether linkage in place of the reactive thioester bond, rendering it resistant to enzymatic cleavage. Its primary mechanism of action is competitive inhibition, where it competes with the natural substrate, acetyl-CoA, for binding to the active site of the enzyme.[1] Understanding the inhibitor constant (Ki) is crucial for quantifying the potency of this compound and for its application in metabolic research and drug development.

Data Presentation

| Target Enzyme | Substrate | Type of Inhibition | Inhibitor Constant (Ki) |

| Citrate Synthase | Acetyl-CoA | Competitive | To be determined |

| Phosphotransacetylase | Acetyl-CoA | Competitive | To be determined |

| Carnitine Acetyltransferase | Acetyl-CoA | Competitive | To be determined |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the competitive inhibition mechanism and the general experimental workflow for determining the inhibitor constant (Ki).

Experimental Protocols

This section provides a detailed protocol for determining the Ki of this compound for citrate synthase.

Protocol 1: Determination of the Inhibitor Constant (Ki) of this compound for Citrate Synthase

1. Principle

The activity of citrate synthase is determined by monitoring the rate of Coenzyme A (CoA-SH) production. The free thiol group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm. By measuring the initial reaction rates at various concentrations of the substrate (acetyl-CoA) and the inhibitor (this compound), the inhibitor constant (Ki) can be determined using graphical methods such as the Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.

2. Materials and Reagents

-

Citrate Synthase (from porcine or bovine heart)

-

Acetyl-CoA

-

This compound

-

Oxaloacetate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (100 mM, pH 8.1)

-

Triton X-100 (optional, for cell lysates)

-

Microplate reader capable of measuring absorbance at 412 nm

-

96-well microplates

3. Preparation of Reagents

-

Assay Buffer: 100 mM Tris-HCl, pH 8.1.

-

Citrate Synthase Stock Solution: Prepare a stock solution of citrate synthase in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

-

Acetyl-CoA Stock Solution: Prepare a stock solution of acetyl-CoA in ultrapure water. A typical stock concentration is 10 mM.

-

This compound Stock Solution: Prepare a stock solution of this compound in ultrapure water. The concentration range to be tested should be determined based on preliminary experiments, but a starting point could be a 10 mM stock.

-

Oxaloacetate Solution: Prepare a fresh 10 mM solution of oxaloacetate in assay buffer immediately before use, as it is unstable.

-

DTNB Solution: Prepare a 10 mM stock solution of DTNB in assay buffer.

4. Assay Procedure

-

Set up the microplate: Design a plate layout that includes wells for blank (no enzyme), control (no inhibitor), and various concentrations of the inhibitor. Each condition should be performed in triplicate.

-

Prepare the reaction mixture: In each well, add the following components in the specified order:

-

Assay Buffer

-

DTNB (final concentration of 0.1 mM)

-

Acetyl-CoA (at varying concentrations, e.g., 10, 20, 40, 80, 160 µM)

-

This compound (at fixed concentrations, e.g., 0, 10, 20, 40 µM)

-